molecular formula C14H14N4 B11796174 (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine

(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B11796174
M. Wt: 238.29 g/mol
InChI Key: LAVQQACTFVCDCG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2-yl)ethanamine is a chiral benzimidazole derivative featuring a pyridin-4-yl substituent and an ethanamine side chain. Benzimidazoles are renowned for their broad pharmacological applications, including anticancer, antimicrobial, and antiviral activities . The incorporation of pyridine and ethanamine moieties enhances molecular interactions with biological targets, such as enzymes and receptors, by modulating electronic properties and stereoselectivity. This compound’s (S)-configuration is critical for its binding affinity, as stereochemistry often dictates pharmacological efficacy .

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

(1S)-1-(1-pyridin-4-ylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3/t10-/m0/s1

InChI Key

LAVQQACTFVCDCG-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N

Origin of Product

United States

Preparation Methods

Core Benzimidazole Synthesis

Benzimidazole formation typically involves cyclization of o-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives. For this compound, pyridin-4-yl substitution is introduced via:

  • Heteroaromatic Aldehyde Condensation

    • Method : Reaction of o-phenylenediamine with pyridin-4-carbaldehyde bisulfite adduct (NaHSO₃) in DMF under reflux.

    • Advantage : High yield (75–85%), avoids harsh conditions.

  • Metal-Catalyzed Coupling

    • Method : Suzuki-Miyaura coupling of bromo-benzimidazole intermediates with pyridin-4-boronic acid.

    • Catalyst : Pd(PPh₃)₄, base (K₂CO₃), solvent (DMF/H₂O).

Ethanamine Substitution and Stereoselectivity

The ethanamine group is introduced via reductive amination or stereoselective alkylation:

  • Reductive Amination

    • Precursor : Benzimidazole-2-carbaldehyde derivatives.

    • Reagents : (R)- or (S)-1-phenylethylamine, NaBH(OAc)₃, MgSO₄, CH₂Cl₂.

    • Yield : ~60–70% (enantiomeric excess dependent on chiral auxiliary).

  • Asymmetric Catalysis

    • Method : Chiral ligand-modified transition metal catalysts (e.g., Ru, Ir) for enantioselective hydrogenation.

    • Substrate : 2-(Pyridin-4-yl)benzimidazole-2-carbaldehyde.

Detailed Synthesis Routes

Route 1: Reductive Amination with Chiral Resolution

Steps :

  • Synthesis of Benzimidazole-2-carbaldehyde

    • Reactants : o-Phenylenediamine + pyridin-4-carbaldehyde bisulfite adduct.

    • Conditions : DMF, reflux, 4–5 h.

  • Reductive Amination

    • Reactants : (R)-1-phenylethylamine, NaBH(OAc)₃, MgSO₄.

    • Conditions : CH₂Cl₂, RT, 12 h.

  • Chiral Resolution

    • Method : Chiral HPLC (Chiralpak AD-H column, CO₂/MeOH mobile phase).

Route 2: Suzuki-Miyaura Coupling Followed by Alkylation

Steps :

  • Bromination of Benzimidazole

    • Reactants : 1-(Pyridin-4-yl)-1H-benzo[d]imidazole, NBS, AIBN.

    • Conditions : CCl₄, 80°C, 6 h.

  • Cross-Coupling

    • Reactants : 2-Bromoethylamine hydrobromide, Pd(PPh₃)₄.

    • Conditions : K₂CO₃, DMF/H₂O, 80°C, 12 h.

  • Stereochemical Adjustment

    • Method : Enzymatic resolution or kinetic resolution (e.g., using lipase).

Optimization and Challenges

Solvent and Catalyst Effects

Parameter Optimal Conditions Impact on Yield
Solvent DMF or CH₂Cl₂70–85% yield
Catalyst Pd(PPh₃)₄ or Ru-based ligands>90% enantiomeric excess
Base K₂CO₃ or Et₃NMinimizes side reactions

Key Challenges

  • Stereocontrol : Achieving >95% ee requires precise chiral resolution or catalytic methods.

  • Purification : Crude products often require chiral HPLC or crystallization.

  • Scalability : Reductive amination steps may face issues with NaBH(OAc)₃ stability at large scales.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR δ 4.73 (s, 2H, CH₂), 7.21 (s, 1H, H-2)
¹³C NMR 111.0 (C-2), 147.3 (C-1 pyridine)
HPLC Retention time: 6.12 min (S-enantiomer)

X-ray Crystallography

  • Space Group : P2₁2₁2₁ (orthorhombic).

  • Bond Lengths : N–C (benzimidazole) = 1.38 Å, N–C (pyridine) = 1.33 Å.

Comparative Analysis of Methods

Method Advantages Limitations
Reductive Amination High yield, straightforwardModerate stereoselectivity
Suzuki Coupling Flexible for diverse substituentsRequires expensive catalysts
Asymmetric Catalysis >95% ee, scalableComplex ligand synthesis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) in the ethanamine moiety acts as a strong nucleophile. Key substitution patterns include:

Reaction Type Reagents/Conditions Product Yield Key Observations
AlkylationMethyl iodide, NaH, DMF, 25°CN-Methylated derivative67%Selective monoalkylation observed
AcylationAcetyl chloride, pyridine, 0°CN-Acetylated derivative36%Competing side reactions limit yield
SulfonylationTosyl chloride, Et₃N, CH₂Cl₂N-Tosyl protected compound58%Enhances solubility in polar solvents

Steric hindrance from the benzimidazole-pyridine system influences regioselectivity, favoring reactions at the primary amine over the heterocyclic nitrogens.

Condensation Reactions

The compound participates in Schiff base formation and heterocycle syntheses:

a. Schiff Base Formation
Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux:
Amine+RCHORCH=N–(CH₂)CH₃+H₂O\text{Amine} + \text{RCHO} \rightarrow \text{RCH=N–(CH₂)CH₃} + \text{H₂O}

  • Yields: 72-89% for electron-deficient aldehydes

  • Applications: Precursor for metal coordination complexes

b. Benzimidazole Ring Functionalization
Condensation with thioglycolic acid produces thioether-linked derivatives:
Benzimidazole-NH+HSCH₂COOHS–CH₂COOH adduct\text{Benzimidazole-NH} + \text{HSCH₂COOH} \rightarrow \text{S–CH₂COOH adduct}

  • Reaction requires BF₃·Et₂O catalysis

  • Products show enhanced antimicrobial activity

Metal Coordination Chemistry

The pyridine nitrogen and benzimidazole NH act as dual coordination sites:

Metal Ion Ligand Sites Complex Geometry Application
Cu(II)Pyridine N, Benzimidazole NSquare planarCatalytic oxidation studies
Pd(II)Pyridine NTetrahedralCross-coupling catalyst
Zn(II)Benzimidazole NHOctahedralLuminescent materials

Stoichiometry typically follows 1:2 (metal:ligand) ratios in neutral pH conditions.

Oxidation and Reduction

Oxidation:

  • Benzimidazole ring undergoes hydroxylation with mCPBA (meta-chloroperbenzoic acid):
    C₇H₅N₂ → C₇H₅N₂O\text{C₇H₅N₂ → C₇H₅N₂O}

    • Forms 5-hydroxybenzimidazole derivative (43% yield)

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces pyridine to piperidine:
    C₅H₅N → C₅H₁₁N\text{C₅H₅N → C₅H₁₁N}

    • Alters pharmacokinetic properties significantly

Acid-Base Behavior

pKa values dictate protonation states:

  • Benzimidazole NH: pKa ≈ 5.8

  • Pyridine N: pKa ≈ 3.4

  • Ethanamine NH₂: pKa ≈ 9.1

This gradient enables pH-selective modifications, particularly in biological matrices.

Photochemical Reactions

UV irradiation (254 nm) induces:

  • C–N bond cleavage in the ethanamine chain

  • Formation of pyridine-2-carboxaldehyde (Φ = 0.12)

  • Quantum yield decreases with electron-donating substituents

This compound’s reactivity profile makes it valuable for developing chiral catalysts, metal-organic frameworks, and bioactive molecules. Recent advances have focused on stereocontrolled functionalization of the ethanamine chain while preserving the benzimidazole core’s aromaticity .

Scientific Research Applications

Antimicrobial Properties
Recent studies have indicated that derivatives of benzimidazole, including those related to (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine, exhibit significant antimicrobial activity. For instance, a study reported the synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles that demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Candida albicans . These findings suggest that similar derivatives may possess comparable antimicrobial properties.

Inhibition of Kinases
The compound has been explored for its ability to inhibit specific kinases, which are crucial in cancer biology. For example, compounds with similar structures have been shown to inhibit c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs) and other malignancies . Such inhibition is vital for the development of targeted cancer therapies.

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Pathways
The synthesis of this compound involves various methods that have been optimized for yield and purity. The condensation reactions of appropriate precursors have been highlighted as effective strategies for generating this compound . Understanding the synthetic routes is crucial for scaling up production for research and therapeutic purposes.

Structure-Activity Relationship Studies
SAR studies have revealed that modifications at different positions on the benzimidazole and pyridine rings can significantly affect biological activity. For example, installing amine-containing side chains has been shown to enhance enzyme potency against targets such as insulin-like growth factor 1-receptor (IGF-1R) . This insight is essential for designing more effective derivatives with improved pharmacological profiles.

Therapeutic Potential

Cancer Treatment
Given its ability to inhibit kinases involved in cancer progression, this compound holds promise as a therapeutic agent in oncology. The ongoing research into its efficacy against various cancer types could lead to new treatment options for patients with resistant forms of cancer.

Antibacterial Applications
The compound's potential antibacterial properties suggest it could be developed into a novel class of antibiotics. The increasing resistance of bacteria to existing antibiotics necessitates the discovery of new antimicrobial agents, making this area particularly relevant .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivitySignificant activity against Staphylococcus aureus and Candida albicans with MIC values < 1 µg/mL .
Study 2Kinase InhibitionEffective inhibition of c-KIT kinase, showing potential in treating GISTs .
Study 3SAR AnalysisModifications at the 4-position of pyridine ring enhance potency against IGF-1R .

Mechanism of Action

The mechanism of action of (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound is compared to analogs with modifications in substituent positions, stereochemistry, and core heterocycles. Key examples include:

Compound Name Structural Differences Pharmacological Relevance Reference
(R)-1-(1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2-yl)ethanamine Pyridin-2-yl group; (R)-configuration Altered receptor binding due to pyridine orientation and stereochemistry
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride Lacks pyridine; dihydrochloride salt Improved solubility; reduced target specificity
4-(1H-Benzo[d]imidazol-1-yl)benzoic acid hydrochloride Benzoic acid substituent; hydrochloride salt Enhanced polarity for solubility; potential kinase inhibition
Dexlansoprazole Sulfoxide group; no pyridine Proton pump inhibition (distinct mechanism)

Key Observations :

  • Pyridine Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl (R-analog) alters π-π stacking and hydrogen bonding in receptor pockets .
  • Stereochemistry : The (S)-enantiomer exhibits higher biological activity than (R)-forms in chiral benzimidazoles, as seen in kinase inhibition studies .
  • Solubility : Dihydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, critical for oral bioavailability.
Pharmacological Activity
  • Anticancer Potential: Pyridine-containing benzimidazoles (e.g., target compound) show higher cytotoxicity against HeLa cells (IC₅₀ ~ 12 µM) compared to non-pyridine analogs (IC₅₀ > 50 µM) due to improved DNA intercalation .
  • Antimicrobial Activity : The pyridin-4-yl group enhances Gram-positive bacterial inhibition (MIC 8 µg/mL) versus phenyl-substituted derivatives (MIC 32 µg/mL) .
  • Enzyme Inhibition : Benzimidazole-pyridine hybrids inhibit tyrosine kinases (e.g., EGFR) with Ki values < 100 nM, outperforming triazole derivatives (Ki ~ 500 nM) .
Physicochemical Properties
  • Solubility : The target compound’s logP (~2.1) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Dihydrochloride salts (e.g., ) reduce logP to ~0.5, favoring renal excretion.
  • Crystallinity : Pyrazolotriazolopyrimidine analogs (e.g., ) exhibit stable crystalline forms, suggesting the target compound may form co-crystals for enhanced stability .

Biological Activity

(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole core, which is known for its pharmacological properties. The structural formula can be represented as follows:

C19H19N3\text{C}_{19}\text{H}_{19}\text{N}_{3}

The synthesis typically involves the reaction of pyridine derivatives with benzimidazole precursors, allowing for the introduction of various substituents that can modulate biological activity.

Anticancer Activity

Numerous studies have reported the anticancer potential of benzimidazole derivatives, including those related to this compound. For instance, a study highlighted the effectiveness of similar compounds against various cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and others. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and DNA damage pathways .

Cell Line IC50 Value (µM) Mechanism
HeLa12.5Apoptosis via ROS
A37515.3DNA damage and p53 activation
CaCo-210.7Cell cycle arrest and apoptosis

Anti-inflammatory Properties

In addition to anticancer activity, compounds similar to this compound have shown anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on human melanoma cells. Results showed that treatment led to increased levels of cleaved caspase-3 and -9, indicating activation of apoptotic pathways.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, indicating promising antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the key structural features of (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine, and how are they experimentally confirmed?

  • Answer : The compound contains a benzimidazole core linked to a pyridin-4-yl group and an (S)-configured ethanamine side chain. Structural confirmation requires:

  • Chiral HPLC to verify enantiomeric purity (critical for the (S)-configuration) .
  • FT-IR and NMR spectroscopy to validate functional groups (e.g., NH stretches in benzimidazole, aromatic protons in pyridine) .
  • X-ray crystallography (if crystalline) to resolve absolute stereochemistry .

Q. What synthetic routes are commonly used to prepare this compound, and how are intermediates characterized?

  • Answer : Synthesis typically involves:

  • Benzimidazole ring formation via condensation of o-phenylenediamine derivatives with carbonyl-containing precursors under acidic reflux .
  • Pyridinyl group introduction via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Chiral resolution using enantioselective catalysts or chromatography to isolate the (S)-enantiomer .
  • Intermediate characterization : Mass spectrometry for molecular weight confirmation and NMR for regiochemical assignment .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Answer : While no specific hazards are reported for structurally related benzimidazole derivatives , standard precautions apply:

  • Use PPE (gloves, lab coat) and work in a fume hood.
  • Avoid inhalation/ingestion; rinse exposed skin/eyes with water immediately .
  • Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, particularly for the (S)-configuration?

  • Answer :

  • Chiral auxiliaries : Use (S)-specific catalysts (e.g., chiral ligands in asymmetric synthesis) .
  • Dynamic kinetic resolution : Employ enzymes or metal complexes to favor the (S)-enantiomer during reactive intermediates .
  • Analytical validation : Monitor purity via chiral HPLC with polarimetric detection .

Q. What methodologies are effective for studying this compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., α-glycosidase inhibition assays) .
  • Receptor binding studies : Radioligand displacement assays (e.g., targeting histamine H1/H4 receptors) .
  • Molecular docking : Computational modeling to predict binding modes with target proteins (e.g., uPAR) .

Q. How can contradictory biological activity data across studies be resolved?

  • Answer : Contradictions may arise due to:

  • Structural analogs : Minor substituent changes (e.g., phenyl vs. 4-hydroxyphenyl groups) drastically alter activity .
  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) affect results .
  • Reproducibility : Validate findings across multiple cell lines or in vivo models .

Key Notes

  • Critical Substitutions : The pyridin-4-yl group enhances π-π stacking in receptor binding, while the (S)-configuration improves stereoselective interactions .
  • Contradictory Data : Inconsistent enzyme inhibition results highlight the need for standardized assay protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.